Imerubrine

Description

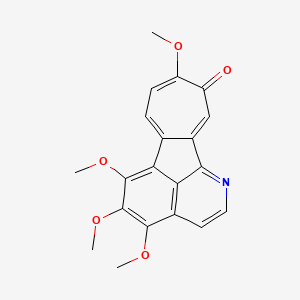

Structure

3D Structure

Properties

CAS No. |

58189-33-6 |

|---|---|

Molecular Formula |

C20H17NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2,4,7,9,11,13(17),14-octaen-6-one |

InChI |

InChI=1S/C20H17NO5/c1-23-14-6-5-10-12(9-13(14)22)17-15-11(7-8-21-17)18(24-2)20(26-4)19(25-3)16(10)15/h5-9H,1-4H3 |

InChI Key |

UNLMKMRFVJZAEV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)C3=NC=CC4=C3C2=C(C(=C4OC)OC)OC |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C3=NC=CC4=C3C2=C(C(=C4OC)OC)OC |

Other CAS No. |

58189-33-6 |

Synonyms |

imerubrine |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Imerubrine

Proposed Biosynthetic Routes to Tropoloisoquinolines

Tropoloisoquinoline alkaloids are characterized by their unique fusion of an isoquinoline (B145761) system with a seven-membered tropolone (B20159) ring. Their biosynthesis is thought to originate from fundamental amino acid precursors, undergoing a series of complex cyclization and expansion reactions.

The biosynthesis of isoquinoline alkaloids is generally understood to begin with the amino acid L-tyrosine. nih.govgenome.jp L-tyrosine itself is synthesized in mammals from the essential amino acid L-phenylalanine. wikipedia.org The metabolic pathway involves the conversion of L-tyrosine into key intermediates like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which serve as foundational building blocks for the isoquinoline core. genome.jp

A strong parallel is drawn between the proposed biosynthesis of tropoloisoquinolines and that of colchicine (B1669291), another prominent tropolone-containing alkaloid known for its anti-gout properties. nih.gov The biosynthesis of colchicine is established to derive from L-tyrosine and L-phenylalanine, which together construct the core structure. This well-documented pathway serves as a primary model for understanding how imerubrine's structurally similar skeleton might be assembled in nature. The general scheme suggests that a C6-C3 unit from L-phenylalanine and a modified C6-C2 unit from L-tyrosine combine to form a 1-phenethylisoquinoline intermediate, which then undergoes further rearrangement to form the tropolone ring. In some pathways, phenylalanine has been shown to be a more efficient precursor than tyrosine, indicating that hydroxylation of the benzene (B151609) ring may occur after the initial formation of the alkaloid backbone. chemistry-chemists.com

A critical step in the formation of many complex alkaloids, including the proposed pathway for this compound, is oxidative coupling. imperial.ac.ukrsc.org This process involves the intramolecular coupling of phenolic groups, catalyzed by enzymes, to form new carbon-carbon bonds and create intricate polycyclic systems. nih.gov In the context of tropoloisoquinoline biogenesis, oxidative phenolic coupling of a 1-phenethylisoquinoline precursor is hypothesized to create a dienone intermediate.

Following this coupling, a series of rearrangement reactions are believed to occur. imperial.ac.uk These rearrangements are crucial for expanding the six-membered ring of the precursor into the seven-membered tropolone ring characteristic of this compound. This type of transformation, often a dienone-phenol rearrangement, is a known process in alkaloid biosynthesis. imperial.ac.uk This proposed mechanism gains support from the successful laboratory synthesis of this compound, which was achieved through the acid-mediated rearrangement of a σ-homo-o-benzoquinone monoacetal derived from a dihydroazafluoranthene. rsc.org

Hypothesized Connections to L-Tyrosine and L-Phenylalanine Metabolism (via Colchicine Analogy)

Enzymatic and Chemoenzymatic Approaches to Tropolone Scaffolds Relevant to this compound

While the exact enzymes for this compound biosynthesis are unconfirmed, significant progress has been made in using enzymes to synthesize tropolone scaffolds in the lab, offering insights into potential natural mechanisms. nih.govsemanticscholar.org These chemoenzymatic strategies combine the versatility of traditional chemical synthesis with the high selectivity of biocatalysis. nih.gov

Research has focused on a class of non-heme iron (NHI)-dependent dioxygenases. chemrxiv.orgchemrxiv.org For example, the enzyme TropC, involved in the biosynthesis of the fungal tropolone stipitatic acid, catalyzes an oxidative ring expansion of a dienone intermediate to form the tropolone ring. chemrxiv.org This transformation proceeds through a radical-based mechanism. chemrxiv.org Scientists have created libraries of TropC-like enzymes to explore their substrate scope, successfully producing a variety of functionalized tropolone compounds on a preparative scale. chemrxiv.org This work demonstrates how an oxidative dearomatization/ring expansion cascade, similar to that proposed for this compound, can be achieved enzymatically, laying the groundwork for using these biocatalysts in the retrosynthetic planning of complex tropolone-containing molecules. chemrxiv.orgdigitellinc.com

Biogenetic Relationship to More Widespread Azafluoranthene Alkaloids

This compound is often isolated from plant sources, such as Abuta imene and Abuta rufescens, alongside azafluoranthene alkaloids. chemistry-chemists.com This co-occurrence has led to the hypothesis of a close biogenetic relationship between the two alkaloid classes. It is postulated that azafluoranthenes may be the direct biosynthetic precursors to tropoloisoquinolines like this compound. acs.org

This proposed biosynthetic link is strongly supported by synthetic chemistry. The first total synthesis of this compound was accomplished using an azafluoranthene as the starting intermediate. uodiyala.edu.iqrsc.org In this synthesis, the azafluoranthene was treated with thallium(III) nitrate, leading to a dienone, which was then converted to a cyclopropane (B1198618) derivative. Subsequent treatment with acid prompted a rearrangement that yielded this compound. uodiyala.edu.iq This laboratory conversion mirrors the proposed natural pathway where an azafluoranthene undergoes oxidative cleavage and skeletal rearrangement to expand into the tropoloisoquinoline framework, thereby accounting for the presence of both alkaloid types in the same plant species. acs.org

Advanced Synthetic Methodologies for Imerubrine and Its Congeners

Total Synthesis Approaches and Strategies

The quest to synthesize imerubrine and its related alkaloids has led to the exploration of diverse synthetic disconnections and methodologies. Key strategies have centered on powerful cycloaddition reactions to construct the core carbocyclic frameworks, showcasing the ingenuity of modern organic synthesis in accessing complex natural products.

Cha's Strategy: Key [4+3] Cycloaddition Methodology

In 2001, the Cha group reported a unified and elegant approach to this compound, grandirubrine (B1215129), and isothis compound (B1243818). acs.orgnih.gov A cornerstone of their strategy is the application of a [4+3] cycloaddition reaction to construct the seven-membered ring. sci-hub.senih.gov This type of reaction is a powerful tool for the direct formation of cycloheptanoid structures. sci-hub.seresearchgate.net

The synthesis commenced with the construction of a key tetracyclic furan (B31954) intermediate. acs.org This was achieved through an intramolecular Diels-Alder reaction of an acetylene-tethered oxazole (B20620), followed by a retro-Diels-Alder reaction. acs.orgarkat-usa.org With the furan in hand, the crucial [4+3] cycloaddition was performed. The oxyallyl cation, generated in situ, reacted with the furan to yield an 8-oxabicyclo[3.2.1]oct-6-en-3-one cycloadduct. acs.orgnih.gov

A significant aspect of Cha's work was the regioselective synthesis of this compound. nih.govacs.org This was accomplished through a stereo- and regioselective oxidation of the cycloadduct using the Moriarty oxidation, which demonstrated sensitivity to steric effects. acs.orgacs.org This post-cycloaddition functionalization strategy broadened the utility of the oxyallyl [4+3] cycloaddition. acs.orgnih.gov Subsequent ring opening and functional group manipulations then furnished the natural product. acs.org

| Cha's Strategy Highlights | Details |

| Key Reaction | [4+3] Cycloaddition of an oxyallyl cation with a furan derivative. acs.orgsci-hub.se |

| Intermediate Synthesis | Intramolecular Diels-Alder/retro-Diels-Alder of an acetylene-tethered oxazole. acs.org |

| Regiocontrol | Achieved via Moriarty oxidation of the cycloadduct. acs.org |

| Products Synthesized | This compound, Grandirubrine, Isothis compound. acs.orgnih.gov |

Banwell and Ireland's Regiocontrolled Total Synthesis

Prior to Cha's unified approach, Banwell and Ireland developed the first total synthesis of this compound, which was also the first synthesis of any tropoloisoquinoline alkaloid. acs.orgdntb.gov.uarsc.org Their strategy provided a regiocontrolled route to the target molecule. rsc.orgrsc.org

The synthesis began with a known dihydroazafluoranthene derivative. rsc.orgrsc.org This starting material was elaborated over several steps into a σ-homo-o-benzoquinone monoacetal. rsc.orgrsc.org Treatment of this intermediate with trifluoroacetic acid then directly afforded this compound. rsc.orgrsc.org This work laid the foundation for further synthetic explorations into this class of alkaloids. publish.csiro.au

Boger and Takahashi's Total Synthesis Featuring [4+2] Cycloaddition

In 1995, the Boger group reported a concise total synthesis of grandirubrine, which could then be converted to this compound and isothis compound. researchgate.netscripps.eduacs.org Their approach featured a key [4+2] cycloaddition (Diels-Alder reaction) to construct the tropone (B1200060) ring system. researchgate.netresearchgate.net

The central transformation involved the reaction of an α-pyrone with a cyclopropenone ketal. researchgate.net This cycloaddition was followed by a retro-Diels-Alder reaction, which extruded carbon dioxide, and a subsequent norcaradiene rearrangement to form a cycloheptatrienone ketal. researchgate.net Hydrolysis of the ketal then yielded the tropone known as granditropone. researchgate.net

Regioselective hydroxylation of granditropone provided grandirubrine. researchgate.net Finally, O-methylation of grandirubrine yielded a mixture of this compound and its regioisomer, isothis compound. acs.orgresearchgate.net This work demonstrated the utility of the Diels-Alder reaction of α-pyrones for the construction of complex tropoloid systems.

| Boger and Takahashi's Strategy Highlights | Details |

| Key Reaction | [4+2] Cycloaddition of an α-pyrone with a cyclopropenone ketal. researchgate.net |

| Key Intermediate | Granditropone. researchgate.net |

| Final Steps | Regioselective hydroxylation followed by O-methylation. researchgate.net |

| Products Synthesized | Granditropone, Grandirubrine, this compound, Isothis compound. researchgate.net |

Lee and Cha's Unified Synthesis

The work by Lee and Cha represents a comprehensive and unified strategy for accessing the tropoloisoquinoline alkaloids this compound, grandirubrine, and isothis compound. acs.orgnih.govresearchgate.net Their approach elegantly combines two powerful cycloaddition reactions.

A pivotal element of the Lee and Cha synthesis is the construction of a crucial furan intermediate. acs.orgacs.org This was accomplished through a tandem intramolecular Diels-Alder/retro-Diels-Alder sequence starting from an acetylene-tethered oxazole. acs.orgnih.govresearchgate.net Oxazoles can function as azadienes in Diels-Alder reactions, and when reacted with alkynes, they can lead to the formation of furans after the extrusion of a nitrile. arkat-usa.org Thermolysis of the oxazole precursor led to the efficient formation of the required tetracyclic furan. acs.org This method provides a versatile entry into polysubstituted furans that are primed for further transformations. arkat-usa.org

With the furan intermediate in hand, the stage was set for the key [4+3] cycloaddition. acs.orgnih.gov The reaction of the furan with an oxyallyl cation, generated in situ, furnished the characteristic 8-oxabicyclo[3.2.1]octenone core structure of the tropoloisoquinolines. acs.orgnih.govdatapdf.com This cycloaddition strategy is a highly convergent and efficient method for constructing seven-membered rings. sci-hub.seresearchgate.net A notable feature of this work was the ability to achieve a regioselective synthesis of this compound through the stereo- and regioselective oxidation of the cycloadduct, thereby expanding the scope of the oxyallyl [4+3] cycloaddition reaction. acs.orgnih.govacs.org

Regioselective Oxidation via Moriarty Method

A pivotal step in the total synthesis of this compound involves the regioselective oxidation of an 8-oxabicyclo[3.2.1]oct-6-en-3-one cycloadduct. acs.orgnih.gov The Moriarty method, which utilizes hypervalent iodine reagents, has proven to be a highly effective tool for this transformation. acs.orgnih.govresearchgate.net This method allows for the specific introduction of an oxygen functionality at a desired position, a crucial step for constructing the tropolone (B20159) ether structure unique to this compound. acs.org

Organohypervalent iodine reagents, the cornerstone of the Moriarty method, are known for their utility in the oxidation of phenols and carbonyl compounds. researchgate.netorganic-chemistry.org These reagents can facilitate a variety of transformations, including the formation of spirocyclic systems and intramolecular bicyclization through oxidative processes. researchgate.net

Development of α-Methoxytropone Synthesis Strategies

The α-methoxytropone moiety is a key structural feature of this compound and related colchicine-type alkaloids. acs.orgnih.govresearchgate.net The synthesis of this seven-membered ring system is a significant hurdle, and various strategies have been developed to address this challenge.

A notable and recently developed strategy for the synthesis of α-methoxytropones involves a two-step sequence: an intermolecular oxidopyrylium [5+2] cycloaddition followed by a reductive ring-opening. acs.orgnih.govresearchgate.net This method utilizes 3-hydroxy-4-pyrones to generate oxidopyrylium ylides, which then undergo a cycloaddition reaction. researchgate.netresearchgate.net The subsequent reductive ring-opening of the resulting bicyclic adduct, often mediated by samarium iodide, yields the desired α-methoxytropone structure. acs.orgnih.govresearchgate.net

This approach offers significant versatility, allowing for the synthesis of a variety of substituted α-methoxytropones. acs.orgnih.govresearchgate.net The effectiveness of this strategy has been demonstrated in the synthesis of novel AC-ring analogues of colchicine (B1669291), a related and well-known tropolone alkaloid. nih.govresearchgate.netresearchgate.netchemrxiv.org

The development of the intermolecular oxidopyrylium [5+2] cycloaddition/reductive ring-opening sequence has enabled the synthesis of novel AC-ring analogues of colchicine. researchgate.netchemrxiv.orgnih.gov The AC-ring system, consisting of a trimethoxybenzene ring linked to a methoxytropone ring, is the pharmacophore responsible for the biological activity of colchicine. chemrxiv.orgnih.gov

By applying this synthetic strategy, researchers have been able to create analogues with modifications to the core structure. nih.gov These novel compounds are valuable tools for studying the structure-activity relationships of colchicine and for developing new therapeutic agents. chemrxiv.orgnih.gov For instance, a highly stable acyclic AC analog of colchicine has been synthesized, demonstrating that the B-ring of colchicine is not an absolute requirement for tubulin-binding activity. researchgate.netchemrxiv.org

Intermolecular Oxidopyrylium (5+2) Cycloaddition/Reductive Ring-Opening

Synthesis of Key Intermediates and Precursors

The total synthesis of this compound and its congeners relies on the efficient preparation of key intermediates and precursors that form the building blocks of the final molecule.

The isoquinoline (B145761) core is a fundamental structural component of this compound. Therefore, established methods for isoquinoline synthesis are highly relevant. The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.comyoutube.com This reaction proceeds through an intramolecular electrophilic aromatic substitution. slideshare.net

Preparation of Tricyclic Ketones and Ethoxycarbonyl Systems

Challenges and Advances in Tropolone Ring Formation

The construction of the seven-membered tropolone ring is a pivotal and often challenging aspect of the total synthesis of this compound and its congeners. The inherent difficulties in forming medium-sized rings, such as the cycloheptatrienone system of tropolone, stem from unfavorable entropic factors and ring strain associated with cyclization. sci-hub.seresearchgate.net Early synthetic methods for the parent tropolone molecule often lack the necessary regioselectivity and functional group tolerance required for application to complex, polycyclic alkaloids like this compound. nih.govbeilstein-journals.org Consequently, the development of sophisticated and robust methodologies for forging this non-benzenoid aromatic ring has been a major focus of synthetic research.

A significant challenge lies in the strategic integration of the tropolone ring with the isoquinoline core of the target molecule. Synthetic strategies must address how to construct this seven-membered ring with the correct substitution pattern, often late in the synthesis on a complex intermediate. Overcoming these hurdles has led to the application of powerful cycloaddition reactions and innovative ring expansion techniques.

Key advances in the field have centered on cycloaddition strategies, which offer a convergent and efficient means to assemble the core cycloheptane (B1346806) framework. sci-hub.se Among these, the [4+3] cycloaddition has proven particularly effective. In a landmark total synthesis of this compound, isothis compound, and grandirubrine, the Cha group employed an intermolecular [4+3] cycloaddition of an oxyallyl cation with a furan derivative. nih.govresearchgate.net This key step involved the in situ generation of a reactive oxyallyl species from a corresponding α,α'-dibromo ketone, which then reacts with the diene component to form an 8-oxabicyclo[3.2.1]octenone skeleton. nih.gov Subsequent stereo- and regioselective oxidation and rearrangement steps yielded the desired tropolone architecture. nih.gov This approach showcases how post-cycloaddition functionalization can be leveraged to achieve the target structure. nih.govresearchgate.net

Other modern strategies have also been developed for tropone and tropolone synthesis, providing a versatile toolkit for chemists targeting related natural products. nih.gov Photochemical [2+2] cycloaddition reactions, for instance, can be used to form four-membered ring intermediates that undergo subsequent ring expansion to furnish the seven-membered tropolone system. nih.govillinois.edu Another powerful method is the [5+2] cycloaddition involving oxidopyrylium ylides, which can directly generate highly functionalized tropolone rings in a single step. nih.gov These methods, summarized in the table below, represent significant advances in overcoming the challenges associated with tropolone ring synthesis.

| Methodology | Reaction Type / Key Reagents | Application / Example | Key Features |

|---|---|---|---|

| [4+3] Cycloaddition | Intermolecular cycloaddition of an oxyallyl cation (from an α,α'-dihalo ketone) with a diene (e.g., furan). | Total synthesis of this compound, Isothis compound, and Grandirubrine. sci-hub.senih.gov | Convergent and efficient for building the seven-membered ring; establishes key stereocenters; requires subsequent functionalization. sci-hub.senih.gov |

| Photochemical [2+2] Cycloaddition & Ring Expansion | Photocycloaddition of a ketene (B1206846) with a diene, followed by hydrolytic or thermal ring expansion. | General synthesis of tropolones and precursors to tropolone o-quinone methides. nih.govillinois.eduwikipedia.org | Accesses a bicyclo[3.2.0]heptyl intermediate; versatile for creating substituted tropolones. wikipedia.org |

| [5+2] Cycloaddition | Inter- or intramolecular cycloaddition of an oxidopyrylium ylide (from a pyranone precursor) with an alkene or alkyne. | Synthesis of various tropolone and tropone-containing natural products. nih.gov | Directly forms the seven-membered ring; can be highly stereoselective and atom-economical. nih.gov |

| Buchner Ring Expansion | Cyclopropanation of a benzene (B151609) derivative followed by electrocyclic ring-opening to a cycloheptatriene (B165957) and subsequent oxidation. | Fundamental approach to cycloheptatrienes and tropolones from aromatic precursors. nih.gov | A classic method for ring expansion; success is dependent on the oxidation step's efficiency and regioselectivity. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Imerubrine

Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Comprehensive quantum chemical analyses have been conducted on Imerubrine utilizing DFT, specifically at the B3PW91/6-311 + G(d,p) level of theory, to elucidate its fundamental properties. researchgate.netresearchgate.net This approach allows for a detailed examination of the molecule's geometry, internal interactions, and electronic landscape. researchgate.net

A crucial first step in computational analysis is molecular structure optimization, a process that determines the lowest energy arrangement of atoms, known as the equilibrium geometry. nih.govnubakery.org For this compound, its molecular structure has been optimized using DFT calculations to obtain its equilibrium state. researchgate.netresearchgate.net The resulting calculated structural parameters have been found to show a close resemblance to available crystallographic data, validating the accuracy of the computational model. researchgate.net This optimized structure serves as the foundation for all subsequent property calculations.

Within the this compound molecule, weak but significant intra-molecular interactions are present. researchgate.net These interactions, which occur within a single molecule, can influence its conformation and stability. libretexts.orgmdpi.com Specifically, the presence of C-H···O hydrogen bonds has been identified and analyzed. researchgate.netresearchgate.net These interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom, were characterized and quantified using advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of relaxed force constants. researchgate.netresearcher.life The QTAIM analysis, for instance, allows for the identification of bond critical points and ring critical points, providing evidence for these subtle intra-molecular forces. researchgate.net

The electronic properties of a molecule are key to understanding its chemical behavior. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.netwuxiapptec.com

For this compound, the HOMO, LUMO, and Molecular Electrostatic Potential (MESP) surfaces have been calculated and analyzed. researchgate.netresearchgate.netbenthamscience.com The MESP surface maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This analysis helps in understanding and predicting how this compound might interact with other molecules. researchgate.netbenthamscience.com

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: This table is representative of the types of descriptors calculated in DFT studies as mentioned in the sources. researchgate.netbenthamscience.com)

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. wuxiapptec.com |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. researchgate.net |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness | S | The reciprocal of hardness; measures the ease of charge transfer. |

Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MESP) Surfaces

Spectroscopic Parameter Calculations and Validation

Computational methods are also employed to predict and validate spectroscopic data. researchgate.net By calculating parameters associated with various spectroscopic techniques, researchers can help interpret experimental spectra or even predict them for molecules that have not yet been synthesized or isolated in sufficient quantities.

The infrared (IR) spectrum of this compound has been calculated using DFT. researchgate.netresearchgate.net This theoretical spectrum can be compared with experimental FT-IR data to confirm the molecular structure and understand its vibrational modes. benthamscience.com A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.netresearcher.lifebenthamscience.com PED analysis helps to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, providing a precise interpretation of the vibrational spectrum. nih.gov

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Note: This table is a representative example based on the statement that vibrational modes were assigned on the basis of potential energy distribution. researchgate.netbenthamscience.combenthambooks.com)

| Calculated Frequency (cm⁻¹) | Assignment (based on PED) | Vibrational Mode |

|---|---|---|

| ~3000-3100 | ν(C-H) | Aromatic C-H stretching |

| ~1600-1650 | ν(C=O) | Carbonyl group stretching |

| ~1500-1600 | ν(C=C) | Aromatic ring C=C stretching |

| ~1200-1300 | δ(C-H) | In-plane C-H bending |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational studies have been performed to predict the Nuclear Magnetic Resonance (NMR) spectra of this compound. Using density functional theory (DFT) at the B3PW91/6-311 + G(d,p) level, the ¹H and ¹³C NMR chemical shifts have been calculated. These theoretical calculations show good agreement with available experimental data, aiding in the structural confirmation and analysis of the molecule. researchgate.net

The calculated chemical shifts provide a theoretical basis for the assignment of signals in experimentally obtained NMR spectra.

Table 1: Calculated ¹H NMR Chemical Shifts for this compound Note: These values are based on computational analysis and may vary from experimental results.

| Atom | Calculated Chemical Shift (ppm) |

| H10 | 8.8 |

| H9 | 8.1 |

| H12 | 8.0 |

| H13 | 7.9 |

| H1 | 7.8 |

| H2 | 7.7 |

| H4 | 7.6 |

| OCH3 | 4.1 |

| OCH3 | 4.0 |

| OCH3 | 3.9 |

Table 2: Calculated ¹³C NMR Chemical Shifts for this compound Note: These values are based on computational analysis and may vary from experimental results.

| Atom | Calculated Chemical Shift (ppm) |

| C6 | 180 |

| C5 | 175 |

| C7 | 160 |

| C11 | 155 |

| C8 | 150 |

| C3 | 145 |

| C14 | 140 |

| C15 | 135 |

| C16 | 130 |

| C1 | 125 |

| C12 | 120 |

| C13 | 115 |

| C10 | 110 |

| C2 | 105 |

| C4 | 100 |

| C9 | 95 |

| OCH3 | 62 |

| OCH3 | 61 |

| OCH3 | 56 |

Molecular Docking and Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Molecular docking studies have indicated that this compound is capable of binding to the B1 bradykinin (B550075) receptor. researchgate.netacs.org This receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury. biorxiv.org The in silico analysis suggests that this compound can act as a B1 bradykinin receptor agonist, indicating its potential role in inflammatory processes. researchgate.netacs.org The docking studies show this compound fitting into the binding site of the receptor. acs.org

The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication, making it a key target for antiviral drug development. jcsp.org.pknih.govplos.orgrcsb.org While numerous studies have focused on identifying inhibitors for this enzyme, specific molecular docking studies detailing the interaction between this compound and HCV NS5B polymerase were not prominently found in the searched literature. Therefore, a detailed analysis of its binding mode and inhibitory potential against this specific target cannot be provided at this time.

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, processing polyproteins to produce functional viral proteins. frontiersin.orgmendeley.combiorxiv.orgmdpi.comfrontiersin.org This makes it a significant target for antiviral therapies. An extensive search of available literature did not yield specific in silico studies on the interaction of this compound with SARS-CoV-2 Mpro. Consequently, information regarding its binding affinity and interaction patterns with this viral protease is not available.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.govmdpi.com It is a target for drugs used to treat type 2 diabetes. While computational methods are often used to explore interactions with PPARγ, specific molecular docking or molecular dynamics studies for this compound with PPARγ were not identified in the performed search. researchgate.netnih.gov

Tubulin Beta-1 Chain: Tubulin is the protein subunit of microtubules, which are essential for cell structure and division, making it a target for anticancer drugs. nih.gov The tubulin beta-1 chain is one of the isotypes of beta-tubulin. nih.govuniprot.org A specific computational study predicting the interaction of this compound with the tubulin beta-1 chain was not found.

Serine/Threonine-protein Kinase WEE1: WEE1 is a key regulator of the cell cycle, specifically at the G2/M checkpoint, and its inhibition is a strategy in cancer therapy. biorxiv.orgnih.govnih.govsci-hub.seschrodinger.com There were no specific molecular docking simulations found that detail the interaction between this compound and WEE1 kinase.

Adenylate Cyclase Type V: This enzyme is involved in the synthesis of cyclic AMP (cAMP), a crucial second messenger in many signal transduction pathways. nih.govnih.govnormalesup.org A search for computational studies on the interaction of this compound with adenylate cyclase type V did not yield any specific results.

Natural Resistance-associated Macrophage Protein 2 (NRAMP2): Also known as DMT1, NRAMP2 is a metal ion transporter involved in iron metabolism. No specific molecular modeling studies on the interaction between this compound and NRAMP2 were identified.

5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel that mediates serotonergic signaling and is a target for antiemetic drugs. nih.gov A study by Srivastava et al. mentions the investigation of this compound's interaction with the 5-HT3 receptor through molecular docking, suggesting it as a potential ligand for this receptor. google.com

Table 3: Summary of Predicted this compound-Target Interactions

| Target Protein | PDB ID | Interaction Type | Findings |

| B1 Bradykinin Receptor | 1HZ6 | Agonist | This compound is capable of binding to the receptor. researchgate.netacs.org |

| HCV NS5B Polymerase | N/A | Inhibitor | No specific studies found for this compound. |

| SARS-CoV-2 Mpro | N/A | Inhibitor | No specific studies found for this compound. |

| PPARγ | N/A | Agonist/Antagonist | No specific studies found for this compound. |

| Tubulin Beta-1 Chain | N/A | N/A | No specific studies found for this compound. |

| Serine/Threonine-protein Kinase WEE1 | N/A | Inhibitor | No specific studies found for this compound. |

| Adenylate Cyclase Type V | N/A | N/A | No specific studies found for this compound. |

| Natural Resistance-associated Macrophage Protein 2 | N/A | N/A | No specific studies found for this compound. |

| 5-HT3 Receptor | N/A | Ligand | Mentioned as a potential ligand in docking studies. google.com |

PPARγ Interactions

Application of Computational Methods in Early Drug Discovery and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in the early stages of drug discovery and lead optimization. wikipedia.org These methods allow for the simulation and prediction of molecular behavior, providing critical insights that accelerate the identification and refinement of potential drug candidates. danaher.com By leveraging computational approaches, researchers can analyze molecular structures, predict interactions with biological targets, and evaluate key properties of compounds like this compound before committing to costly and time-intensive laboratory synthesis and testing. numberanalytics.com Techniques such as quantum chemical analysis, molecular docking, and molecular dynamics simulations are integral to this process, offering a rational, structure-guided path to developing new therapeutic agents. researchgate.netucl.ac.uknih.gov

Drug design strategies are broadly categorized into structure-based and ligand-based approaches, both of which are crucial for lead optimization. nih.govarxiv.org

Structure-Based Drug Design (SBDD) utilizes the three-dimensional (3D) structural information of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. gardp.orgresearchgate.net This method relies on techniques like X-ray crystallography or NMR spectroscopy to determine the target's structure. Once the structure is known, computational tools like molecular docking can be used to predict the binding pose and affinity of a ligand within the target's active site. gardp.orgnih.gov

In the context of this compound, SBDD has been applied to elucidate its potential mechanisms of action. Molecular docking studies have been performed to investigate the interaction of this compound with specific protein targets. researchgate.netlkouniv.ac.in For example, this compound has been docked into the binding pocket of the bradykinin B1 receptor and the serotonin (B10506) 5-HT3 receptor, suggesting its potential role as a modulator of these targets. researchgate.netlkouniv.ac.inresearchgate.net These studies help to rationalize the compound's biological activity on a molecular level and provide a foundation for designing more potent or selective analogues. ucl.ac.uk

| Target Protein | PDB ID | Computational Method | Key Findings |

| Bradykinin B1 Receptor | 1HZ6 | Molecular Docking | This compound fits into the binding site of the receptor, indicating potential agonistic or antagonistic activity. researchgate.net |

| Serotonin 5-HT3 Receptor | Not Specified | Molecular Docking | Spectroscopic and molecular docking studies suggest interaction with the 5-HT3 receptor. lkouniv.ac.in |

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. gardp.orgnih.gov This approach leverages knowledge of a set of molecules (ligands) that are known to interact with the target. gardp.orgbiosolveit.de By analyzing the chemical structures and biological activities of these ligands, a predictive model, known as a pharmacophore, can be developed. nih.gov This model defines the essential structural features required for biological activity and can be used to design new compounds or screen databases for novel hits. sygnaturediscovery.com

For this compound, LBDD principles can be applied by studying its structure-activity relationship (SAR) in comparison to its naturally occurring analogues, such as isothis compound (B1243818) and grandirubrine (B1215129). nih.govresearchgate.net These tropoloisoquinoline alkaloids share a common scaffold but have variations that lead to differences in biological activity. researchgate.net Analyzing these differences allows researchers to infer which molecular properties are critical for their cytotoxic or other effects, guiding the design of new compounds even without a known receptor structure. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. gardp.org This process is a cornerstone of modern lead identification, allowing for the rapid and cost-effective evaluation of vast chemical space. naturalproducts.net The docking of this compound into receptors like the bradykinin B1 receptor is a practical application of this principle, where a specific compound is "screened" against a potential target to identify a "hit" or a "lead." researchgate.netacs.org

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are vital in this phase. researchgate.neteurekalert.org These calculations provide insights into the electronic properties of a molecule, which govern its reactivity and interaction potential. For this compound, DFT studies have been used to determine its equilibrium molecular structure and to analyze its chemical reactivity through the calculation of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps predict the molecule's stability and reactivity, making it a valuable descriptor for identifying promising lead compounds. researchgate.net

| Quantum Chemical Property | Calculated Value (Method) | Significance in Lead Identification |

| HOMO Energy | -5.88 eV (B3PW91/6-311+G(d,p)) | Indicates the molecule's ability to donate electrons; related to reactivity. researchgate.net |

| LUMO Energy | -2.25 eV (B3PW91/6-311+G(d,p)) | Indicates the molecule's ability to accept electrons; related to reactivity. researchgate.net |

| HOMO-LUMO Energy Gap | 3.63 eV (B3PW91/6-311+G(d,p)) | A smaller gap suggests higher reactivity and potential as a bioactive compound. researchgate.netresearchgate.net |

Pharmacophore modeling is a central concept in ligand-based drug design. A pharmacophore represents the three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.govnih.gov The insights gained from molecular docking studies of this compound, which identify key interactions within a receptor's binding site, form the basis for developing a pharmacophore model for the tropoloisoquinoline class of alkaloids. researchgate.netresearchgate.net This model can then be used as a 3D query to search for other molecules that fit the required interaction geometry, even if they are structurally different. nih.gov

Scaffold hopping is a computational strategy that uses a pharmacophore model to identify new molecular scaffolds that are structurally distinct from the original lead compound but retain the same biological activity. biosolveit.denih.gov This is particularly useful for discovering novel compounds with improved properties or for navigating around existing patents. nih.gov Starting from the this compound scaffold, one could computationally search for new core structures that present the same key interacting groups to the biological target. The study of related natural products, such as the azafluoranthene alkaloids rufescine and triclisine, provides a natural example of how different scaffolds can be explored for similar biological endpoints, an exploration that can be systematized and accelerated using scaffold hopping algorithms. eurekalert.orgbenthambooks.comnih.gov

Preclinical Pharmacological and Biological Investigations of Imerubrine

Mechanisms of Action as a Bradykinin (B550075) Receptor Agonist

Research suggests that imerubrine may act as a bradykinin receptor agonist. Molecular docking studies have indicated that this compound is capable of binding to the B2 bradykinin receptor (PDB ID: 1HZ6). researchgate.net This binding suggests that this compound could potentially act as an effective agonist for this receptor. researchgate.net Bradykinin itself is an endogenous agonist primarily selective for B2 receptors over B1 receptors. hellobio.com Activation of bradykinin receptors can lead to various biological effects, including changes in intracellular calcium levels through mechanisms involving PLC, prostaglandins, protein kinases, and PLA2. hellobio.com Bradykinin receptor agonists are known to exert diverse biological actions by stimulating B2 receptors. austinpublishinggroup.com

In Vitro Cytotoxicity Studies in Cancer Cell Lines

This compound has demonstrated cytotoxic activity against several cancer cell lines in in vitro studies. researchgate.netnih.govthieme-connect.com Tropoloisoquinoline alkaloids, including this compound, grandirubrine (B1215129), and isothis compound (B1243818), have shown notable cytotoxicity against various human cancer cell lines. researchgate.netnih.govthieme-connect.com

Efficacy in ACHN and HCT-116 Cancer Cells

This compound has exhibited significant cytotoxicity against ACHN (renal carcinoma) and HCT-116 (colon adenocarcinoma) cancer cell lines. researchgate.netnih.govthieme-connect.com Studies evaluating alkaloids from Abuta species, including this compound, found that tropoloisoquinoline alkaloids displayed the greatest cytotoxicity against these cell lines. researchgate.netnih.govthieme-connect.com HCT-116 cells are a human colon cancer cell line frequently used in therapeutic studies and drug screenings for colon cancer. cytion.com

Investigations of Tubulin-Binding Properties and Anti-mitotic Potential (Preclinical Models)

Microtubules are crucial components of the cytoskeleton involved in cell morphology, division, and transport. dovepress.comamegroups.org Microtubule-targeting agents, which bind to tubulin, can interfere with microtubule function and inhibit cell proliferation by inducing cell cycle arrest and apoptosis. dovepress.comnih.govmdpi.com While the provided search results discuss tubulin-binding agents and their anti-mitotic potential in preclinical models, there is no specific information detailing investigations into the tubulin-binding properties or anti-mitotic potential of this compound itself. dovepress.comamegroups.orgnih.govmdpi.comnih.gov

Antioxidant Property and Related Mechanisms

Antioxidants play a role in neutralizing free radicals and protecting against oxidative damage. mdpi.combhu.ac.in The mechanisms of antioxidant action can include electron transfer, hydrogen atom transfer, and chelating metal ions. mdpi.combhu.ac.in While the provided search results discuss the mechanisms of antioxidant activity and the evaluation of antioxidant properties, there is no specific information regarding the antioxidant properties or related mechanisms of this compound. mdpi.combhu.ac.innih.gov

Interaction with Nuclear Receptors (e.g., PPARγ)

Nuclear receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), are ligand-activated transcription factors that play crucial roles in various cellular processes, including metabolism, differentiation, and inflammation. sigmaaldrich.comnih.gov PPARγ, in particular, is highly expressed in adipose tissue and is a key regulator of adipogenesis and glucose homeostasis. sigmaaldrich.com PPARs function by forming heterodimers with retinoid X receptors (RXR) and binding to specific PPAR response elements (PPREs) in the promoter regions of target genes. sigmaaldrich.com Ligand binding to PPARγ can induce conformational changes that lead to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription. frontiersin.orgmdpi.com

While extensive research has explored the interactions of various compounds with PPARγ, including synthetic agonists like thiazolidinediones and certain natural compounds, specific detailed research findings regarding the direct interaction of this compound with PPARγ are limited in the provided search results. sigmaaldrich.commdpi.comwikipedia.org Some studies have utilized molecular docking and dynamics simulations to predict the binding modes and affinities of various compounds with biological targets, including PPARγ, to elucidate potential pharmacological mechanisms. researchgate.netresearchgate.net One search result mentions an investigation into the interaction between certain flavonoids and PPARγ using these computational methods, aiming to understand their underlying pharmacological mechanisms. researchgate.netresearchgate.net However, this study does not specifically name this compound among the investigated compounds. researchgate.netresearchgate.net

The provided information highlights the general mechanism of PPARγ activation and the importance of ligand binding to the ligand-binding domain (LBD) in inducing conformational changes and regulating transcriptional activity. sigmaaldrich.comfrontiersin.orgbiorxiv.org It also notes that while some compounds may show high binding affinity in predictions, their actual transactivation activity in vitro can be low, emphasizing the complexity of PPARγ interactions and the role of cofactors. frontiersin.org

Based on the available information, there are no specific detailed research findings or data tables directly demonstrating the interaction of this compound with PPARγ or its effects on PPARγ-mediated transcriptional activity. Further research would be needed to explore this potential interaction.

Comparative Biological Activity with Related Tropoloisoquinolines (e.g., Grandirubrine, Isothis compound, Pareitropone)

This compound belongs to the tropoloisoquinoline class of alkaloids, which includes structurally related compounds such as grandirubrine, isothis compound, and pareitropone (B1251212). uodiyala.edu.iqwikiwand.com These compounds share a core tropoloisoquinoline skeleton but differ in their substitution patterns. uodiyala.edu.iq

Studies have investigated the biological activities of these related tropoloisoquinolines, particularly their cytotoxic potential against various cancer cell lines. Grandirubrine, this compound, and isothis compound have been isolated from the genus Abuta and have exhibited significant cytotoxicity against certain cancer cell lines, specifically ACHN (renal carcinoma) and HCT-116 (colon adenocarcinoma) cells. researchgate.net Pareitropone, isolated from Cissampelos pareira, has also shown potent cytotoxic activity against the murine myeloid leukaemic cell line P-388. researchgate.net

While a direct comparative study providing detailed quantitative data (e.g., IC50 values) for this compound, grandirubrine, isothis compound, and pareitropone side-by-side across the same panel of cell lines is not explicitly detailed in the provided search results, the information suggests that these tropoloisoquinoline alkaloids, including this compound, possess notable cytotoxic properties. researchgate.net The research indicates that the tropoloisoquinoline alkaloids, as a group, exhibited greater cytotoxicity against ACHN and HCT-116 cells compared to some other types of alkaloids like azafluoranthenes. researchgate.net

The bioactive research on tropoisoquinoline alkaloids is described as still being relatively limited and shallow, suggesting a need for further isolation, synthesis, and evaluation of these compounds for potential anti-tumor and anti-diabetic activities. researchgate.net

Based on the available information, a comparative overview of the cytotoxic activities of these related compounds can be summarized as follows:

| Compound | Source | Demonstrated Activity | Cell Lines Tested (Examples) |

| This compound | Abuta species | Significant cytotoxicity | ACHN, HCT-116 |

| Grandirubrine | Abuta species | Significant cytotoxicity | ACHN, HCT-116 |

| Isothis compound | Abuta species | Significant cytotoxicity | ACHN, HCT-116 |

| Pareitropone | Cissampelos pareira | Potent cytotoxic activity | P-388 |

It is important to note that while these compounds show cytotoxic activity, the potency and spectrum of activity can vary depending on the specific compound and the cell line tested. Detailed comparative studies with standardized assays would be necessary for a comprehensive understanding of their relative biological activities.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3085136 |

| Grandirubrine | 630768 |

| Isothis compound | Not found |

| Pareitropone | 10469514 |

This compound is a naturally occurring chemical compound classified as a tropoloisoquinoline alkaloid. uodiyala.edu.iqsnu.ac.kr This class of alkaloids features a unique structure combining a seven-membered tropone (B1200060) or tropolone (B20159) ring with an isoquinoline (B145761) system. uodiyala.edu.iqsnu.ac.kr this compound has been identified in plant species such as Abuta imene (also known as Abuta rufescens) and Abuta grandifolia. uodiyala.edu.iqsnu.ac.krtheses.cz Research into the biological properties of tropoloisoquinoline alkaloids, including this compound, is an ongoing area of study, with some findings suggesting potential cytotoxic effects. researchgate.net

Interaction with Nuclear Receptors (e.g., PPARγ)

Nuclear receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), are a family of ligand-activated transcription factors integral to numerous cellular functions, such as metabolic regulation, cellular differentiation, and inflammatory responses. sigmaaldrich.comnih.gov PPARγ is notably abundant in adipose tissue and serves as a critical transcription factor in the differentiation of adipocytes and the maintenance of glucose homeostasis. sigmaaldrich.com The mechanism of action for PPARs involves forming heterodimers with retinoid X receptors (RXR) and subsequently binding to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. sigmaaldrich.com The binding of a ligand to PPARγ can trigger conformational changes, leading to the disassociation of corepressor proteins and the recruitment of coactivator proteins, thereby initiating the transcription of target genes. frontiersin.orgmdpi.com

While the interaction of various compounds, including synthetic agonists like thiazolidinediones and certain natural products, with PPARγ has been extensively studied, detailed research specifically on the direct interaction between this compound and PPARγ is not prominently featured in the provided search results. sigmaaldrich.commdpi.comwikipedia.org Computational techniques such as molecular docking and dynamics simulations are often employed to predict how molecules might bind to biological targets like PPARγ and to infer potential pharmacological mechanisms. researchgate.netresearchgate.net Although one search result mentions the use of these computational methods to investigate the interaction of certain flavonoids with PPARγ, this compound is not explicitly listed among the compounds analyzed in that context. researchgate.netresearchgate.net

The available information underscores the general principles of PPARγ activation, highlighting the significance of a ligand binding to the ligand-binding domain (LBD) to induce conformational shifts and regulate transcriptional activity. sigmaaldrich.comfrontiersin.orgbiorxiv.org It is also noted that a compound's predicted high binding affinity does not always correlate with high transactivation activity in vitro, pointing to the complex nature of PPARγ interactions and the influence of cofactors. frontiersin.org

Based on the current search results, there is a lack of specific, detailed research findings or empirical data in the form of tables that directly demonstrate this compound's interaction with PPARγ or its effects on gene transcription mediated by PPARγ. Further investigation would be necessary to elucidate any such potential interactions.

Future Perspectives and Emerging Research Directions in Imerubrine Chemistry

Imerubrine, a member of the tropoloisoquinoline class of alkaloids, continues to attract scientific interest due to its unique chemical structure and biological potential. snu.ac.krresearchgate.net Isolated from plants of the Menispermaceae family, such as Abuta imene and Abuta grandifolia, its fascinating fused ring system, comprising a seven-membered tropone (B1200060) ring and an isoquinoline (B145761) moiety, presents both a synthetic challenge and a foundation for therapeutic innovation. snu.ac.krsci-hub.se Researchers are actively exploring several avenues to unlock the full potential of this natural product, from creating more potent analogues to understanding its precise interactions within the body.

Q & A

Basic: What analytical techniques are recommended for characterizing Imerubrine’s purity and structural integrity?

Answer:

To ensure purity and confirm structural identity, researchers should employ a multi-technique approach:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection, optimizing mobile-phase composition (e.g., acetonitrile/water gradients) for peak resolution .

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify functional groups and stereochemistry. Compare spectra with synthetic intermediates or known analogs to resolve ambiguities .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) in electrospray ionization (ESI) mode. Fragmentation patterns can further validate structural motifs.

Basic: What in vitro models are suitable for initial pharmacological screening of this compound?

Answer:

Prioritize target-specific assays aligned with this compound’s hypothesized mechanism:

- Enzyme Inhibition Assays: Use fluorometric or colorimetric readouts (e.g., IC₅₀ determination) with positive/negative controls.

- Cell-Based Assays: Select cell lines expressing relevant molecular targets (e.g., kinase-dependent cancer lines). Include cytotoxicity assessments (MTT/XTT assays) to differentiate efficacy from nonspecific effects.

- Dose-Response Curves: Generate data across 3–5 logarithmic concentrations to assess potency and efficacy thresholds .

Advanced: How can researchers address discrepancies between this compound’s in vitro potency and in vivo bioavailability?

Answer:

Systematically evaluate pharmacokinetic (PK) and pharmacodynamic (PD) variables:

- Bioavailability Studies: Compare oral vs. intravenous administration in rodent models, measuring plasma concentration-time profiles (AUC, Cmax, Tmax). Adjust formulations (e.g., nanoemulsions) to enhance solubility .

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites. Cross-validate findings with microsomal stability assays (e.g., liver microsomes) .

- Tissue Distribution Analysis: Employ radiolabeled this compound to quantify accumulation in target organs versus plasma .

Advanced: What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Answer:

Apply reaction engineering principles:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). Prioritize factors with Pareto charts to identify critical parameters .

- Catalyst Screening: Evaluate organocatalysts or transition-metal catalysts (e.g., palladium complexes) for stereoselective steps. Monitor reaction progress via TLC or in-line IR spectroscopy .

- Workflow Refinement: Introduce scavenger resins or liquid-liquid extraction to isolate intermediates, reducing purification bottlenecks .

Advanced: How should conflicting data on this compound’s mechanism of action be resolved?

Answer:

Adopt a tiered validation framework:

- Orthogonal Assays: Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays (TSA) alongside biochemical assays .

- Genetic Knockdown/Overexpression: Use CRISPR/Cas9 or siRNA to modulate target expression in cellular models. Correlate changes with this compound’s efficacy .

- Computational Docking: Perform molecular dynamics simulations to predict binding modes. Validate with mutagenesis studies on critical residues .

Basic: What controls are essential in toxicity studies for this compound?

Answer:

Incorporate:

- Vehicle Controls: Assess solvent effects (e.g., DMSO) on cell viability or organ function.

- Positive/Negative Controls: Use known toxicants (e.g., cisplatin for nephrotoxicity) and untreated cohorts.

- Dose-Ranging: Include sub-therapeutic to supra-therapeutic doses to identify NOAEL (No Observed Adverse Effect Level) .

Advanced: How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

Answer:

Leverage:

- QSAR Models: Train regression models on analogs’ physicochemical properties (logP, polar surface area) to predict activity cliffs.

- Free-Energy Perturbation (FEP): Calculate relative binding affinities for synthetic derivatives, prioritizing candidates for synthesis .

- ADMET Prediction Tools: Use platforms like SwissADME to forecast absorption, metabolism, and toxicity early in optimization .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report R² and confidence intervals.

- ANOVA with Post Hoc Tests: Compare multiple dose groups, adjusting for family-wise error rates (e.g., Tukey’s test).

- Power Analysis: Predefine sample sizes to ensure detectable effect sizes (α=0.05, power=0.8) .

Key Considerations for Methodological Rigor

- Reproducibility: Document synthetic protocols and assay conditions in detail (solvent batches, instrument calibration) .

- Data Transparency: Share raw datasets and analysis code via repositories like Zenodo or Figshare .

- Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines and obtain IRB/IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.